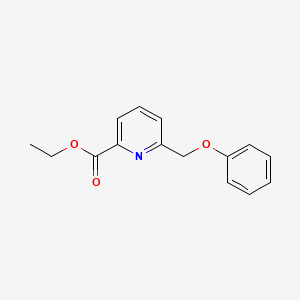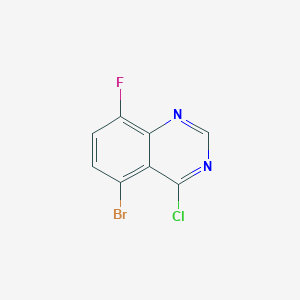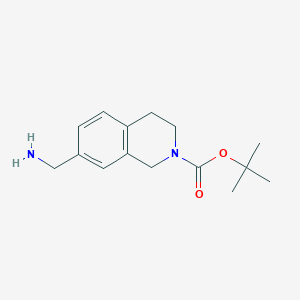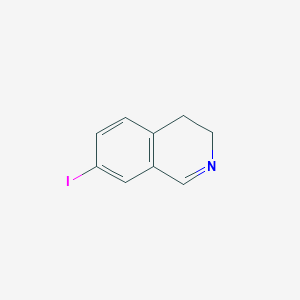
Ethyl 6-(phenoxymethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(phénoxymethyl)picolinate d'éthyle est un composé chimique appartenant à la classe des picolinates. Il est caractérisé par la présence d'un groupe ester éthylique attaché à la position 6 d'un dérivé de l'acide picolinique, avec un substituant phénoxymethyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 6-(phénoxymethyl)picolinate d'éthyle implique généralement l'estérification de l'acide 6-(phénoxymethyl)picolinique avec de l'éthanol en présence d'un catalyseur approprié. La réaction est généralement effectuée sous reflux pour assurer une conversion complète de l'acide en ester. Les catalyseurs courants utilisés dans ce processus comprennent l'acide sulfurique ou l'acide p-toluènesulfonique.
Méthodes de production industrielle : À l'échelle industrielle, la production du 6-(phénoxymethyl)picolinate d'éthyle peut impliquer des processus à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et de conditions de réaction optimisées peut réduire considérablement les coûts de production et améliorer la possibilité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions : Le 6-(phénoxymethyl)picolinate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en un alcool ou d'autres formes réduites.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe phénoxymethyle par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques ou acides pour réaliser la substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
Le 6-(phénoxymethyl)picolinate d'éthyle a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et herbicides.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Il est utilisé dans la production d'agrochimiques, de colorants et d'autres produits industriels.
5. Mécanisme d'action
Le mécanisme d'action du 6-(phénoxymethyl)picolinate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut agir en inhibant des enzymes clés ou en se liant à des récepteurs, modulant ainsi diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of Ethyl 6-(phenoxymethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Le 6-(phénoxymethyl)picolinate d'éthyle peut être comparé à d'autres dérivés de picolinate, tels que :
Halauxifen-méthyle : Connu pour son activité herbicide.
Florpyrauxifen-benzyle : Un autre herbicide avec un squelette structural similaire.
Unicité : Le 6-(phénoxymethyl)picolinate d'éthyle est unique en raison de ses substituants spécifiques et des propriétés chimiques qui en résultent.
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
ethyl 6-(phenoxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-2-18-15(17)14-10-6-7-12(16-14)11-19-13-8-4-3-5-9-13/h3-10H,2,11H2,1H3 |
Clé InChI |
KLTFFGOLIACRPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=N1)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















